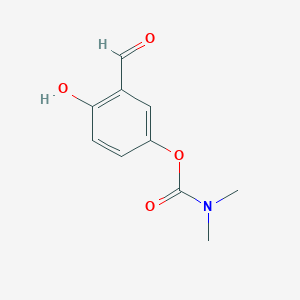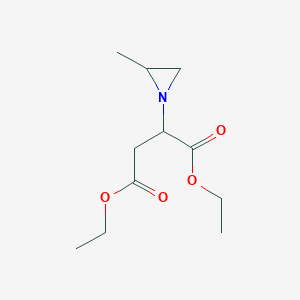
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is known for its applications in various fields, including photoinitiation and polymerization processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylcyclohexa-2,5-dien-1-one with ethylene glycol under specific conditions. One common method includes using a catalyst such as N-bromo succinimide (NBS) and dimethyl sulfoxide (DMSO) as the oxidizing agent and solvent. The reaction is carried out at 100°C with continuous stirring for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the product.
化学反応の分析
Types of Reactions
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s ability to generate radicals upon light exposure makes it useful in biological studies involving radical-induced processes.
作用機序
The mechanism of action of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one involves the absorption of light, which elevates its electrons to an excited state. This excited state can then undergo homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains .
類似化合物との比較
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications.
1,4-Dimethylbenzene: Although structurally different, it shares some photoinitiation properties.
Uniqueness
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure that allows for efficient light absorption and radical generation. Its hydroxyethoxy group enhances its solubility and compatibility with various solvents, making it versatile for different applications.
特性
CAS番号 |
881181-42-6 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-(2-hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 |
InChIキー |
XIYXYRDBPBSZBE-UHFFFAOYSA-N |
正規SMILES |
CC1(C=CC(=O)C=C1)OCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
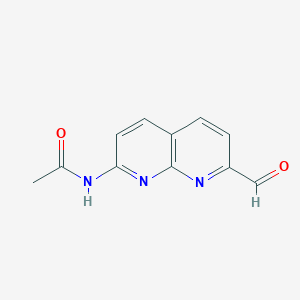
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)

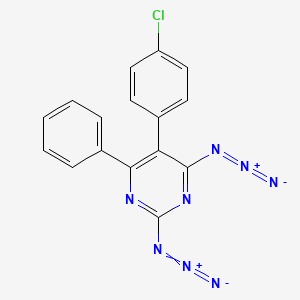
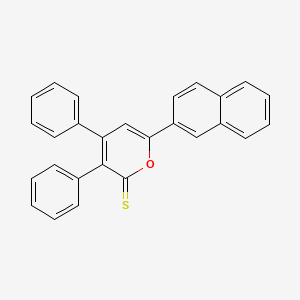



![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![Benzonitrile, 4-[(2S,3R)-3-benzoyloxiranyl]-](/img/structure/B12608493.png)
